molecular formula C9H19NO3 B2727499 3-(1-Methylpiperidin-2-yl)propanoic acid hydrate CAS No. 1262775-01-8

3-(1-Methylpiperidin-2-yl)propanoic acid hydrate

Cat. No.: B2727499
CAS No.: 1262775-01-8
M. Wt: 189.255
InChI Key: TUSMEQHEGYVZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methylpiperidin-2-yl)propanoic acid hydrate is a heterocyclic compound with the molecular formula C9H19NO3 and a molecular weight of 189.25. It is a solid substance that may contain up to one equivalent of water . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery research .

Preparation Methods

The synthetic routes and reaction conditions for preparing 3-(1-Methylpiperidin-2-yl)propanoic acid hydrate are not extensively documented in the available literature. it is typically synthesized through organic synthesis techniques involving the formation of the piperidine ring and subsequent functionalization to introduce the propanoic acid group. Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

3-(1-Methylpiperidin-2-yl)propanoic acid hydrate can undergo various chemical reactions, including:

Scientific Research Applications

3-(1-Methylpiperidin-2-yl)propanoic acid hydrate has several scientific research applications:

Comparison with Similar Compounds

3-(1-Methylpiperidin-2-yl)propanoic acid hydrate can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(1-methylpiperidin-2-yl)propanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.H2O/c1-10-7-3-2-4-8(10)5-6-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSMEQHEGYVZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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